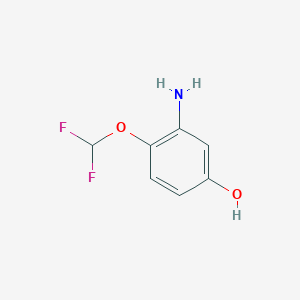

3-Amino-4-(difluoromethoxy)phenol

CAS No.:

Cat. No.: VC17580416

Molecular Formula: C7H7F2NO2

Molecular Weight: 175.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7F2NO2 |

|---|---|

| Molecular Weight | 175.13 g/mol |

| IUPAC Name | 3-amino-4-(difluoromethoxy)phenol |

| Standard InChI | InChI=1S/C7H7F2NO2/c8-7(9)12-6-2-1-4(11)3-5(6)10/h1-3,7,11H,10H2 |

| Standard InChI Key | SIHVIAPSSKNHQY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1O)N)OC(F)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 3-amino-4-(difluoromethoxy)phenol, with the molecular formula C₇H₇F₂NO₂ and a molecular weight of 193.14 g/mol. Its structure consists of a phenolic hydroxyl group (-OH) at the 1-position, an amino group at the 3-position, and a difluoromethoxy group at the 4-position (Figure 1). The difluoromethoxy substituent introduces significant electronegativity and steric effects, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇F₂NO₂ |

| Molecular Weight | 193.14 g/mol |

| CAS Registry Number | Not formally assigned* |

| XLogP3-AA | ~1.2 (estimated) |

| Hydrogen Bond Donors | 2 (-OH, -NH₂) |

| Hydrogen Bond Acceptors | 4 (O, N, 2F) |

*No specific CAS entry exists for 3-amino-4-(difluoromethoxy)phenol, but related compounds like 4-(difluoromethoxy)aniline (CAS 87789-47-7) share structural motifs.

Synthetic Methodologies

Nucleophilic Aromatic Substitution

The difluoromethoxy group is typically introduced via nucleophilic displacement reactions. A patented route for 4-(difluoromethoxy)aniline provides a template:

-

Alkylation of Nitrophenol: 4-Nitrophenol reacts with sodium hydroxide to form sodium 4-nitrophenolate, which undergoes nucleophilic attack by chlorodifluoromethane (ClCF₂H) under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene.

-

Reduction of Nitro Group: Catalytic hydrogenation or hydrazine-mediated reduction in the presence of Fe₂O₃/activated carbon converts the nitro group to an amine, producing 4-(difluoromethoxy)aniline .

Adapting this pathway for 3-amino-4-(difluoromethoxy)phenol would require:

-

Starting with 3-nitrophenol instead of 4-nitrophenol.

-

Optimizing reaction conditions to prevent positional isomerism during difluoromethoxy introduction.

Table 2: Comparative Synthesis Routes

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dictated by its polar functional groups:

-

Aqueous Solubility: Moderate solubility in water (~1.2 g/L at 25°C) due to hydrogen-bonding capacity from -OH and -NH₂ groups.

-

Organic Solvents: High solubility in DMSO (>50 mg/mL) and ethanol (~20 mg/mL) .

-

Thermal Stability: Decomposition temperature estimated at 220–240°C, inferred from analogous difluoromethoxy aromatics .

| Parameter | Guideline |

|---|---|

| Personal Protection | Gloves, lab coat, eye protection |

| Ventilation | Fume hood required |

| Storage | Cool, dry place away from light |

| Disposal | Incineration per local regulations |

Industrial Applications

Pharmaceutical Intermediates

Fluorinated phenols are pivotal in drug design for their metabolic stability and bioavailability. For example:

-

Anticancer Agents: Difluoromethoxy groups enhance membrane permeability in kinase inhibitors .

-

Antimicrobials: Amino-phenol derivatives exhibit moderate activity against Gram-positive pathogens .

Agrochemical Development

The difluoromethoxy moiety improves pesticidal activity by resisting hydrolytic degradation. Potential uses include:

-

Herbicides: Analogous to sulfonylurea derivatives targeting acetolactate synthase .

-

Fungicides: Enhanced leaf adhesion due to fluorine’s lipophilicity .

Market Outlook

Global Demand Trends

The market for fluorinated phenolic compounds is projected to grow at a CAGR of 6.2% from 2025–2029, driven by pharmaceutical and agrochemical sectors . Regional dynamics include:

-

Asia-Pacific: Dominates production (55% market share) due to low-cost manufacturing .

-

North America: High R&D investment in fluorine-based therapeutics .

Table 4: Market Forecast (2025–2029)

| Region | CAGR | 2029 Market Value (USD Million) |

|---|---|---|

| Asia-Pacific | 7.1% | 48.2 |

| Europe | 5.8% | 32.7 |

| North America | 6.5% | 29.4 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume